5-(4-(Bromomethyl)phenyl)isoxazole
Overview
Description
5-(4-(Bromomethyl)phenyl)isoxazole: is a chemical compound characterized by a bromomethyl group attached to the phenyl ring of an isoxazole structure
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-bromobenzaldehyde and hydroxylamine.
Reaction Steps: The aldehyde group is first converted to an oxime, which is then cyclized to form the isoxazole ring.
Conditions: The cyclization step is usually carried out under acidic conditions, often using a strong acid like hydrochloric acid.
Industrial Production Methods:
Batch Process: The compound is synthesized in batches, with careful control of reaction conditions to ensure purity and yield.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Types of Reactions:
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid.
Reduction: The isoxazole ring can undergo reduction to form a corresponding amine.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: 4-(Bromomethyl)benzoic acid.
Reduction: 5-(4-(Aminomethyl)phenyl)isoxazole.
Substitution: Various substituted isoxazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, often involving binding to enzymes or receptors. The exact mechanism can vary depending on the application, but it generally involves the formation of covalent bonds or non-covalent interactions with the target molecules.
Comparison with Similar Compounds
4-(Bromomethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of the isoxazole ring.
5-(4-(Aminomethyl)phenyl)isoxazole: Reduced form of the compound with an amine group.
This comprehensive overview highlights the significance of 5-(4-(Bromomethyl)phenyl)isoxazole in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application in multiple fields.
Properties
IUPAC Name |
5-[4-(bromomethyl)phenyl]-1,2-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-7-8-1-3-9(4-2-8)10-5-6-12-13-10/h1-6H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYMLORLBCJEEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C2=CC=NO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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